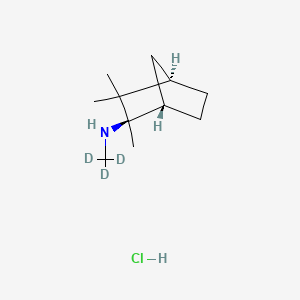

Mecamylamine-d3 Hydrochloride

Übersicht

Beschreibung

Mecamylamine HCl is a potent, oral antihypertensive agent and ganglion blocker . It is a secondary amine and is N,2,3,3-tetramethyl-bicyclo [2.2.1] heptan-2-amine hydrochloride . It is a ganglion blocking agent and a centrally acting nicotine antagonist that is used in neuroscience research . It is a noncompetitive antagonist of the neuromuscular junction acetylcholine receptor .

Molecular Structure Analysis

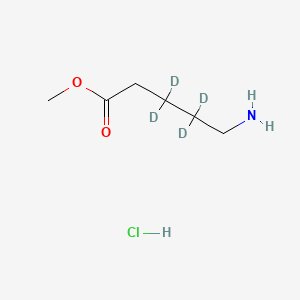

The molecular formula of Mecamylamine-d3 Hydrochloride is C11 2H3 H18 N . Cl H . It has a molecular weight of 206.77 . The structure is that of a secondary amine .Physical and Chemical Properties Analysis

The molecular formula of this compound is C11 2H3 H18 N . Cl H . It has a molecular weight of 206.77 . The molecular formula of Mecamylamine Hydrochloride is C11 H21 N.ClH and it has a molecular weight of 203.75 .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and CNS Disorders Treatment

Mecamylamine-d3 hydrochloride, known as mecamylamine, was initially used to treat hypertension. Due to its ability to traverse the blood-brain barrier and act as a nicotinic acetylcholine receptor (nAChR) antagonist, mecamylamine has been evaluated for treating various central nervous system (CNS) disorders. These include nicotine and alcohol addiction, mood disorders, cognitive impairment, and attention deficit hyperactivity disorder (Nickell et al., 2013).

Potential in Treating Neuropsychiatric Disorders

Mecamylamine has been studied for its role in treating various neuropsychiatric disorders due to its antagonistic action on nAChRs. It has been found effective in lower doses for blocking the central and peripheral effects of nicotine, leading to research on its application in addiction disorders, Tourette's syndrome, schizophrenia, and various cognitive and mood disorders (Bacher et al., 2009).

Interactions with Nicotine and Ethanol

Mecamylamine has been examined for its interactions with nicotine and ethanol, particularly in the context of smoking cessation and alcohol dependence. It is seen as a potential pharmacotherapy for alcohol use disorder, with trials investigating its effectiveness in reducing alcohol consumption (Petrakis et al., 2018).

Effectiveness in Smoking Cessation

Research on mecamylamine includes its use in smoking cessation, where it acts as a nicotine antagonist. Studies have explored its effectiveness in combination with nicotine replacement therapies (Rose et al., 2001).

Analytical Methods for Detection

Analytical methods have been developed for the quantification of mecamylamine, nicotine, and their metabolites in clinical research. Such methods are crucial for monitoring drug levels in smoking cessation and other nicotine-related studies (Scheidweiler et al., 2012).

Wirkmechanismus

Mecamylamine is a ganglionic blocker which prevents stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings . The hypotensive effect of Mecamylamine is attributed to reduction in sympathetic tone, vasodilation, and reduced cardiac output, and is primarily postural .

Safety and Hazards

Zukünftige Richtungen

Mecamylamine has been evaluated for its potential therapeutic effects in a wide variety of CNS disorders, including addiction . It is also being investigated for new therapeutic uses and toxicity/risk profile . The available data concerning potential new applications of mecamylamine suggest that the drug’s toxicity/risk profile may be much improved at lower doses .

Eigenschaften

IUPAC Name |

(1S,2R,4R)-2,3,3-trimethyl-N-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m1./s1/i4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZBNCYEICAQP-HUGYAVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@@]1([C@H]2CC[C@H](C2)C1(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857956 | |

| Record name | (1S,2R,4R)-2,3,3-Trimethyl-N-(~2~H_3_)methylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217625-71-2 | |

| Record name | (1S,2R,4R)-2,3,3-Trimethyl-N-(~2~H_3_)methylbicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

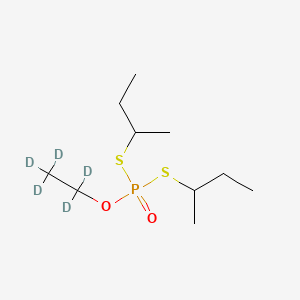

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)